N-(3-chloro-4-fluorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(3-chloro-4-fluorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorophenyl group, and an oxazolo-pyridine core
Properties
Molecular Formula |
C17H13ClFN3O2 |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H13ClFN3O2/c1-8-15-11(7-14(9-2-3-9)21-17(15)24-22-8)16(23)20-10-4-5-13(19)12(18)6-10/h4-7,9H,2-3H2,1H3,(H,20,23) |
InChI Key |
YVNLTGWPAOYNCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxazolo-pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an oxazole precursor.
Introduction of the cyclopropyl group: This step often involves a cyclopropanation reaction using reagents such as diazomethane or cyclopropyl bromide.
Substitution reactions: The chloro and fluoro groups are introduced through nucleophilic aromatic substitution reactions using appropriate halogenated reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents that enhance the reaction efficiency is also common.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents such as chlorobenzene or fluorobenzene in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
N-(3-chloro-4-fluorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been investigated for its potential as a pharmaceutical agent. Research indicates that it may act as an anti-inflammatory agent by modulating specific molecular targets such as enzymes or receptors involved in inflammatory pathways .
Case Studies
- Anti-inflammatory Activity : Studies have demonstrated that the compound exhibits significant anti-inflammatory effects in vitro by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response .
- Cancer Research : Preliminary findings suggest that the compound may have anticancer properties through its ability to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
Materials Science Applications
The stability and electronic properties of this compound make it a candidate for applications in organic electronics . Its unique structure allows for potential use in organic light-emitting diodes (OLEDs) and other advanced materials due to its favorable charge transport characteristics .
Biological Studies
The compound's interactions with biological systems are under extensive investigation to understand its mechanism of action. It is hypothesized that the binding affinity to specific receptors or enzymes may lead to modulation of various biological pathways.
Mechanism of Action
The mechanism by which N-(3-chloro-4-fluorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N-(3-chloro-4-fluorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This differentiates it from similar compounds and may result in unique biological activities and applications.
Biological Activity
N-(3-chloro-4-fluorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H13ClFN3O2 |
| Molecular Weight | 345.76 g/mol |
| LogP (Partition Coefficient) | 4.357 |
| Polar Surface Area | 54.38 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The structure includes a chlorinated phenyl group and a cyclopropyl moiety, which may enhance its biological interactions and efficacy against specific targets.
Anti-inflammatory Potential
Research indicates that this compound exhibits significant anti-inflammatory properties. The mechanism of action involves modulation of molecular targets such as enzymes and receptors associated with inflammatory pathways. This compound's unique structural features likely contribute to its enhanced binding affinity and therapeutic potential in managing inflammatory diseases .
Antiproliferative Effects
In vitro studies have demonstrated that this compound possesses antiproliferative activity against various human tumor cell lines. The compound showed effective inhibition of cell proliferation with IC50 values in the nanomolar to micromolar range. These findings suggest its potential as an anticancer agent .
Case Studies
- Cell Line Studies : In experiments involving human pancreatic cancer cell lines (Patu8988), this compound demonstrated a significant reduction in cell viability compared to control groups. The mechanism was linked to apoptosis induction, as evidenced by increased caspase-3 activity .
- Mechanistic Insights : Further analysis revealed that the compound downregulates key signaling pathways involved in tumor growth and survival, indicating its multifaceted role in cancer therapy .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route includes:
- Formation of the oxazole ring.
- Introduction of the pyridine moiety.
- Functionalization to incorporate the chlorinated phenyl and cyclopropyl groups.
This synthetic complexity underscores the importance of optimizing reaction conditions to achieve high yields and purity .
Q & A
Q. Basic
- Cyclopropyl : Enhances metabolic stability by reducing oxidative degradation.
- Chloro/Fluoro : Increase lipophilicity (logP) and modulate target binding via halogen bonding. shows fluorophenyl groups improving solubility in pyridine derivatives .
Advanced
Computational modeling (e.g., molecular docking, QSAR) predicts substituent effects on target engagement. For example, cyclopropyl may sterically hinder off-target interactions, while chloro groups enhance π-π stacking in kinase active sites . demonstrates how methoxy substitutions in pyridines alter electron density, affecting reactivity .
What strategies can address low solubility or stability during in vivo studies?
Q. Advanced
- Prodrug Design : Esterification of the carboxamide group (e.g., ’s use of methyl ester intermediates for improved bioavailability) .
- Formulation Optimization : Nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
- Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., oxazole ring oxidation) for deuteration or fluorination .
What future research directions are prioritized for this scaffold?
Q. Advanced
- Functional Group Diversification : emphasizes incorporating sulfone or phosphonate groups to expand target selectivity .
- Polypharmacology : Screening against understudied targets (e.g., epigenetic regulators) using chemoproteomics.
- Mechanistic Studies : Cryo-EM or hydrogen-deuterium exchange mass spectrometry to map binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
